molecular formula C27H33N3O4 B11415843 4-[3-ethoxy-4-(pentyloxy)phenyl]-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[3-ethoxy-4-(pentyloxy)phenyl]-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11415843
M. Wt: 463.6 g/mol
InChI Key: MIFJNCJJXYWCDY-UHFFFAOYSA-N
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Description

4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound featuring a pyrrolo[3,4-c]pyrazol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common approach is the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with various aromatic aldehydes under catalytic conditions . The reaction conditions often include the use of sodium acetate as a catalyst at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, potentially incorporating continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be mediated through the activation of autophagy proteins and induction of p53-mediated apoptosis . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H33N3O4

Molecular Weight

463.6 g/mol

IUPAC Name

4-(3-ethoxy-4-pentoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H33N3O4/c1-4-7-10-16-34-21-14-13-18(17-22(21)33-6-3)26-23-24(19-11-8-9-12-20(19)31)28-29-25(23)27(32)30(26)15-5-2/h8-9,11-14,17,26,31H,4-7,10,15-16H2,1-3H3,(H,28,29)

InChI Key

MIFJNCJJXYWCDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCC)NN=C3C4=CC=CC=C4O)OCC

Origin of Product

United States

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